4-methoxy-3-(morpholin-4-ylcarbonyl)-N-[2-(phenylsulfanyl)phenyl]benzenesulfonamide
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Overview
Description
4-methoxy-3-(morpholin-4-ylcarbonyl)-N-[2-(phenylsulfanyl)phenyl]benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a methoxy group, a morpholinylcarbonyl group, and a phenylsulfanyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-(morpholin-4-ylcarbonyl)-N-[2-(phenylsulfanyl)phenyl]benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzenesulfonamide core, followed by the introduction of the methoxy group, morpholinylcarbonyl group, and phenylsulfanyl group through various substitution and coupling reactions. Common reagents used in these reactions include sulfonyl chlorides, morpholine, and phenylthiols, under conditions such as reflux or catalytic environments.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-(morpholin-4-ylcarbonyl)-N-[2-(phenylsulfanyl)phenyl]benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups results in the formation of amines.
Scientific Research Applications
4-methoxy-3-(morpholin-4-ylcarbonyl)-N-[2-(phenylsulfanyl)phenyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-3-(morpholin-4-ylcarbonyl)-N-[2-(phenylsulfanyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through inhibition or activation. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methoxy-phenyl)-3-morpholin-4-yl-propan-1-one, hydrochloride
- 2-(3-methoxy-phenyl)-1-morpholin-4-yl-ethanethione
Uniqueness
4-methoxy-3-(morpholin-4-ylcarbonyl)-N-[2-(phenylsulfanyl)phenyl]benzenesulfonamide stands out due to its combination of functional groups, which confer unique reactivity and potential applications. Its structural complexity allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C24H24N2O5S2 |
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Molecular Weight |
484.6 g/mol |
IUPAC Name |
4-methoxy-3-(morpholine-4-carbonyl)-N-(2-phenylsulfanylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C24H24N2O5S2/c1-30-22-12-11-19(17-20(22)24(27)26-13-15-31-16-14-26)33(28,29)25-21-9-5-6-10-23(21)32-18-7-3-2-4-8-18/h2-12,17,25H,13-16H2,1H3 |
InChI Key |
XOODXGGCGCGWPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2SC3=CC=CC=C3)C(=O)N4CCOCC4 |
Origin of Product |
United States |
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